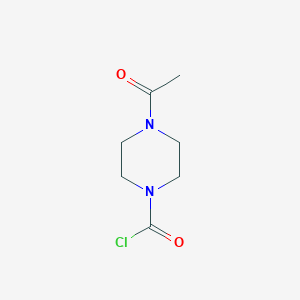

4-Acetylpiperazine-1-carbonyl chloride

Description

Significance of Piperazine (B1678402) Core Structures in Chemical Biology and Drug Discovery

The piperazine ring is a ubiquitous and highly valued scaffold in the realm of drug discovery and chemical biology, often referred to as a "privileged structure." nih.govresearchgate.net This distinction arises from its frequent appearance in a vast number of biologically active compounds across numerous therapeutic areas, including anticancer, antiviral, antidepressant, and antipsychotic agents. researchgate.netmdpi.com Several factors contribute to the widespread utility of the piperazine core.

Firstly, the piperazine moiety can significantly enhance the pharmacokinetic properties of a drug candidate. Its two nitrogen atoms can be protonated at physiological pH, which often leads to improved aqueous solubility and bioavailability. bldpharm.com This is a critical consideration in drug design, as poor solubility can be a major hurdle in the development of effective medicines.

The structural rigidity of the piperazine ring, typically adopting a chair conformation, also allows it to act as a constrained linker, orienting pharmacophoric groups in a precise three-dimensional arrangement for optimal interaction with biological targets like enzymes and receptors. bldpharm.com

The Role of Carbonyl Chloride Functionality in Synthetic Strategies

Carbonyl chlorides, also known as acyl chlorides, are among the most reactive derivatives of carboxylic acids and serve as powerful reagents in organic synthesis. wikipedia.org Their high reactivity stems from the presence of two electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon. This arrangement renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.org

This inherent reactivity makes carbonyl chlorides exceptionally useful for the formation of various functional groups, a cornerstone of molecular synthesis. Key transformations involving carbonyl chlorides include:

Amide Formation: Reaction with primary or secondary amines to form stable amide bonds, a fundamental linkage in peptides and numerous pharmaceuticals. smolecule.comderpharmachemica.com

Ester Formation: Reaction with alcohols to produce esters. wikipedia.orgsmolecule.com

Ketone Synthesis: Reaction with organometallic reagents, such as organocuprates or in Weinreb ketone synthesis, to form ketones. wikipedia.org

Friedel-Crafts Acylation: Reaction with aromatic compounds to introduce an acyl group onto the aromatic ring.

The utility of carbonyl chlorides is further enhanced by the fact that the byproduct of their reaction is typically hydrogen chloride, which can be easily neutralized or removed. libretexts.org In large-scale synthesis, phosgene (B1210022) (COCl₂) or safer solid equivalents like triphosgene (B27547) are commonly used to convert carboxylic acids or their precursors into the corresponding highly reactive carbonyl chlorides. google.com This transformation is a critical step in many multi-step synthetic routes for pharmaceuticals and other fine chemicals. cloudsds.commhmedical.com

Overview of 4-Acetylpiperazine-1-carbonyl Chloride as a Specialized Intermediate and Synthon

This compound (CAS Number: 58314-71-9) represents a specialized chemical intermediate that integrates the beneficial piperazine scaffold with the reactive carbonyl chloride functionality. This bifunctional nature makes it a valuable synthon for introducing the N-acetylpiperazine-1-carbonyl moiety into a target molecule in a single, efficient step.

The structure combines the features discussed previously: an N-acetylated piperazine ring and a reactive carbonyl chloride group at the opposite nitrogen. The acetyl group at the N-4 position effectively differentiates the two nitrogen atoms of the piperazine core, preventing self-reaction and allowing for selective functionalization at the N-1 position.

While extensive, dedicated research on this compound is not as widely published as for some of its analogues (e.g., 4-methyl or 4-ethyl derivatives), its synthetic utility can be confidently inferred from the well-established chemistry of related N-acylpiperazine carbonyl chlorides. smolecule.comsmolecule.com Its primary application lies in nucleophilic acyl substitution reactions, where it serves as an efficient acylating agent. It can react with a variety of nucleophiles, such as amines and alcohols, to readily form amides and esters, respectively. This makes it a key building block for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical candidates where the N-acetylpiperazine group is a desired structural component.

The synthesis of this compound itself is expected to follow standard procedures for this class of compounds, most commonly involving the reaction of 1-acetylpiperazine (B87704) with phosgene or a safer phosgene equivalent like triphosgene in an inert solvent.

Below is a table summarizing the key characteristics of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 58314-71-9 |

| Molecular Formula | C₇H₁₁ClN₂O₂ |

| Molecular Weight | 190.63 g/mol |

| Primary Function | Acylating Agent / Synthetic Intermediate |

| Key Reactive Group | Carbonyl Chloride (-COCl) |

| Core Scaffold | N-Acetylpiperazine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11ClN2O2 |

|---|---|

Molecular Weight |

190.63 g/mol |

IUPAC Name |

4-acetylpiperazine-1-carbonyl chloride |

InChI |

InChI=1S/C7H11ClN2O2/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3 |

InChI Key |

HHXLDBGLGUQHNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetylpiperazine 1 Carbonyl Chloride and Analogous N Acylpiperazine Carbonyl Chlorides

Direct Acylation and Chloroformylation Strategies

Direct functionalization of the piperazine (B1678402) nucleus offers an efficient route to target compounds. These methods involve the introduction of an acyl group at one nitrogen atom, followed by the conversion of the second nitrogen to a carbonyl chloride.

The conversion of a secondary amine, such as the N-H group in N-acetylpiperazine, into a carbamoyl (B1232498) chloride can be achieved through reaction with phosgene (B1210022) (COCl₂) or its safer, solid equivalents like diphosgene and triphosgene (B27547). Phosgene is a highly reactive and essential reagent for creating chloro-carbonyl groups. researchgate.net The reaction involves the nucleophilic attack of the secondary amine on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the desired carbonyl chloride product.

Given the hazards associated with gaseous phosgene, solid phosgene equivalents are often preferred in laboratory and industrial settings. researchgate.net Triphosgene, or bis(trichloromethyl) carbonate (BTC), serves as a stable, crystalline source of phosgene. researchgate.netdcfinechemicals.com It reacts with nucleophiles, such as amines, to generate the same products as phosgene. The reaction of an N-acylpiperazine, like N-acetylpiperazine, with triphosgene in an inert solvent and typically in the presence of a base to neutralize the generated HCl, yields the corresponding N-acylpiperazine-1-carbonyl chloride. A similar synthesis has been documented for the preparation of 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride, where triphosgene is added to a solution of 1-Ethyl-2,3-dioxopiperazine at low temperatures. chemicalbook.com

Table 1: Comparison of Phosgene and Triphosgene

| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |

|---|---|---|

| State at STP | Gas | Crystalline Solid |

| Handling | Requires specialized equipment due to high toxicity and volatility | Safer and easier to handle, weigh, and store |

| Stoichiometry | 1 mole provides 1 mole of COCl₂ | 1 mole provides 3 moles of phosgene |

| Applications | Large-scale industrial phosgenations | Versatile reagent for laboratory and industrial synthesis of carbonyl chlorides, isocyanates, carbonates, etc. researchgate.netresearchgate.net |

Di(trichloromethyl) carbonic ester, more commonly known as triphosgene or bis(trichloromethyl) carbonate (BTC), is a versatile and widely used phosgene equivalent in organic synthesis. dcfinechemicals.comresearchgate.net Its utility stems from its solid nature and comparative safety in handling, while exhibiting the reactivity of phosgene. google.com In the presence of nucleophiles, BTC can generate phosgene in situ, or react directly. mdma.ch

The synthesis of N-acylpiperazine carbonyl chlorides using triphosgene involves reacting the N-acylpiperazine substrate with BTC. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) at controlled, often low, temperatures. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly added to scavenge the hydrochloric acid produced during the reaction. chemicalbook.com The versatility of BTC allows it to be used for the synthesis of a wide array of important organic compounds, including chlorocarbonyl derivatives, isocyanates, ureas, and carbonates. researchgate.net

Chemoselective Functionalization of Piperazine Derivatives

A primary challenge in piperazine chemistry is achieving selective functionalization at the N1 position without concurrent reaction at the N4 position, which leads to undesired disubstituted byproducts. researchgate.net

Achieving selective N1-monosubstitution is crucial for synthesizing compounds like 4-acetylpiperazine-1-carbonyl chloride. Direct reaction of piperazine with an electrophilic reagent often yields a mixture of mono- and di-substituted products. researchgate.net Several strategies have been developed to overcome this lack of chemoselectivity.

One common method involves using a large excess of the piperazine nucleophile to statistically favor monosubstitution. For instance, in the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid, adding the acyl chloride intermediate to an excess of piperazine was found to sufficiently avoid the formation of the bis-amide byproduct. nih.gov Another approach is the use of protecting groups. A temporary protecting group, such as a tert-butoxycarbonyl (Boc) group, can be installed on one nitrogen atom, allowing the other to be functionalized selectively. The protecting group is then removed in a subsequent step. researchgate.netnih.gov A third strategy relies on modulating the reactivity of the nitrogen atoms, as discussed below.

A highly effective and simplified protocol for direct and chemoselective N1-monosubstitution is based on the use of the piperazin-1-ium (B1237378) cation. researchgate.netresearchgate.net By protonating one of the nitrogen atoms of piperazine, its nucleophilicity is drastically reduced. This "protects" it from reacting with electrophiles. The remaining free secondary amine on the piperazine mono-salt can then react selectively with an electrophilic reagent, such as an acyl chloride. nih.gov

This method provides a simple, inexpensive, and "green" route to monosubstituted piperazine derivatives, as it avoids the multiple steps of protection and deprotection. nih.gov The protonation effectively suppresses the competitive reaction that leads to disubstituted products. nih.gov The presence of an acyl group on one nitrogen, as in 1-acetylpiperazine (B87704), also decreases the basicity and nucleophilicity of the second nitrogen atom, which can be sufficient to prevent further reaction with an electrophile. researchgate.net

Reaction conditions play a critical role in determining the outcome of piperazine acylation. Factors such as solvent, temperature, stoichiometry, and the nature of the acylating agent can all influence the selectivity of the reaction. For example, when reacting diamines with highly reactive acylating agents like acid chlorides, rapid, localized reactions can lead to a predominance of the di-acylated product unless conditions are carefully controlled, for instance by using a large excess of the diamine. nih.govresearchgate.net

Table 2: Strategies for Selective N1-Monosubstitution of Piperazine

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Excess Diamine | Using a large molar excess of piperazine relative to the electrophile. | Simple, one-pot procedure. | Requires separation of the product from large amounts of unreacted starting material. |

| Protecting Groups | One nitrogen is temporarily blocked (e.g., with a Boc group) while the other reacts. | High selectivity and control. researchgate.net | Requires additional synthesis steps for protection and deprotection. |

| Piperazine-1-ium Cation | Mono-protonation of piperazine deactivates one nitrogen, allowing the other to react selectively. nih.gov | Simple, inexpensive, "green" chemistry. nih.gov | May require specific pH control or solvent systems. |

Catalytic Approaches in the Synthesis of N-Acylpiperazine Carbonyl Chlorides

The synthesis of N-acylpiperazine carbonyl chlorides, including the specific compound this compound, has evolved to incorporate advanced catalytic methodologies aimed at improving efficiency, yield, and purity. These approaches offer significant advantages over traditional stoichiometric methods by enabling milder reaction conditions and facilitating the construction of diverse compound libraries. Key catalytic strategies include the use of transition metals to mediate bond formation and the application of solid-phase techniques to streamline synthesis and purification.

Metal-Catalyzed Protocols for Enhanced Efficiency and Yields

Transition metal catalysis offers a powerful tool for constructing complex molecules by enabling novel reaction pathways. mdpi.comresearchgate.net While direct metal-catalyzed synthesis of this compound is not extensively documented, the principles from related transformations of acid chlorides and the synthesis of nitrogenous heterocycles suggest potent avenues for development. mdpi.comnih.gov Metals such as palladium, rhodium, iridium, and nickel are well-established catalysts for reactions involving acid chlorides, typically facilitating cross-coupling, carbonylation, or addition reactions. nih.govresearchgate.net

Table 1: Potential Metal-Catalyzed Protocols for N-Acylpiperazine Carbonyl Chloride Synthesis

| Catalyst System | Type of Reaction | Potential Advantages |

| Palladium (Pd) Complexes | Carbonylative Cross-Coupling | High efficiency in CO insertion; well-established for acid chloride synthesis. researchgate.netnih.gov |

| Rhodium (Rh) Complexes | Hydroformylation / Carbonylation | Can facilitate C-C bond formation and carbonylation under specific conditions. nih.gov |

| Nickel (Ni) Complexes | Carbonylative Coupling | A cost-effective alternative to palladium, capable of activating various substrates. researchgate.net |

| Copper (Cu) / Iron (Fe) Catalysts | C-N Bond Formation | Efficient in constructing nitrogen heterocycles, potentially applicable to piperazine ring synthesis or modification. mdpi.com |

Solid-Phase Synthesis Techniques Utilizing Resin-Supported Substrates

Solid-phase synthesis (SPS) has become a standard tool in drug discovery and combinatorial chemistry due to its versatility and the speed with which large libraries of compounds can be prepared. lookchem.com This technique involves anchoring a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. Excess reagents and byproducts are easily removed by washing the resin, simplifying purification. lsu.edu

The synthesis of N-acylpiperazine derivatives on solid supports has been successfully demonstrated. nih.gov A common strategy involves attaching a piperazine precursor to a resin via a suitable linker, such as a p-methylbenzhydrylamine (MBHA) or Wang resin. nih.govresearchgate.net Once anchored, the free nitrogen of the piperazine can be acylated. To generate the final carbonyl chloride, a resin-bound carboxylic acid precursor could be treated with a chlorinating agent. A novel approach involves using a solid-phase chlorinating reagent, such as cyanuric chloride loaded onto a Wang resin, to convert carboxylic acids into their corresponding acyl chlorides. researchgate.net This method avoids the use of potentially harsh solution-phase reagents and simplifies the workup process.

Different types of solid supports can be employed, including traditional polystyrene resins and modern supports like SynPhase Lanterns, which consist of polymers grafted onto a rigid base. nih.gov The choice of resin and linker is critical as it dictates the conditions required for the final cleavage of the product from the support. lsu.edu For example, cleavage from a Wang resin is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net The automation of these repetitive washing and reaction cycles further enhances the efficiency of solid-phase synthesis. lsu.edu

Table 2: Resins and Linkers in Solid-Phase Synthesis of Piperazine Derivatives

| Resin/Support Type | Linker Type | Typical Cleavage Condition | Application Notes |

| Polystyrene (PS) Resin | p-Methylbenzhydrylamine (MBHA) | Strong acid (e.g., HF) | Used for preparing C-terminal amides. lookchem.com |

| Polystyrene (PS) Resin | Wang Resin | Trifluoroacetic Acid (TFA) | Commonly used for preparing C-terminal carboxylic acids which can be converted to acyl chlorides. researchgate.netresearchgate.net |

| SynPhase™ Lanterns | BAL (Backbone Amide Linker) | Acidic conditions (e.g., TFA/CHCl₃/SOCl₂) | Modular support allowing for manual sorting and parallel synthesis. nih.gov |

| CLEAR Resin | Ferrocenyl Amine Linker (FAL) | Acidolysis | Designed for mild cleavage conditions to release peptide amides. lsu.edu |

Reactivity and Reaction Mechanisms of 4 Acetylpiperazine 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The core reactivity of 4-acetylpiperazine-1-carbonyl chloride lies in nucleophilic acyl substitution at the carbonyl chloride carbon. This reaction proceeds through a common mechanism for acyl chlorides, known as the nucleophilic addition-elimination mechanism. masterorganicchemistry.comlibretexts.org The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. A nucleophile attacks this carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. khanacademy.org

Reactions with Alcohols to Form Esters

In the presence of an alcohol, this compound undergoes a nucleophilic acyl substitution to yield a carbamate (B1207046) ester and hydrogen chloride. The reaction is typically rapid and exothermic. chemguide.co.uk The lone pair of electrons on the oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk The subsequent elimination of the chloride ion results in the formation of the corresponding ester. This reaction is a versatile method for the synthesis of various N-acetylpiperazine-1-carboxylate esters.

The general mechanism for this reaction is as follows:

Nucleophilic Attack: The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the carbonyl chloride.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the incoming alcohol's oxygen.

Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

Deprotonation: A base, often another molecule of the alcohol or a non-nucleophilic base added to the reaction, removes the proton from the oxygen, yielding the final ester product and hydrochloric acid.

Table 1: Examples of Ester Formation from this compound

| Alcohol | Product |

| Methanol | Methyl 4-acetylpiperazine-1-carboxylate |

| Ethanol | Ethyl 4-acetylpiperazine-1-carboxylate |

| Isopropanol | Isopropyl 4-acetylpiperazine-1-carboxylate |

Reactions with Amines to Form Amides and Ureas

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of substituted ureas. This reaction is generally very fast due to the high nucleophilicity of amines. libretexts.org The nitrogen atom of the amine attacks the carbonyl carbon, initiating the nucleophilic acyl substitution. libretexts.org The product is a urea (B33335) derivative, where the nitrogen of the amine has replaced the chlorine atom of the carbonyl chloride.

The reaction with a primary amine (R-NH₂) proceeds as follows:

Nucleophilic Attack: The lone pair on the nitrogen of the primary amine attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.

Chloride Elimination: The intermediate collapses, expelling the chloride ion.

Deprotonation: A second molecule of the amine acts as a base to deprotonate the nitrogen, forming the stable urea and an ammonium (B1175870) chloride salt. libretexts.org

A similar mechanism occurs with secondary amines (R₂NH), leading to the formation of a trisubstituted urea.

Table 2: Examples of Urea Formation from this compound

| Amine | Product |

| Ammonia | 4-Acetylpiperazine-1-carboxamide |

| Methylamine | 4-Acetyl-N-methylpiperazine-1-carboxamide |

| Dimethylamine | 4-Acetyl-N,N-dimethylpiperazine-1-carboxamide |

Electrophilic Character and Derivatization Potential

The carbonyl carbon in this compound possesses a significant partial positive charge, making it a strong electrophile. This electrophilicity is the basis for its extensive derivatization potential. A wide array of nucleophiles, in addition to alcohols and amines, can react with this compound to form new derivatives. Examples of such nucleophiles include thiols (to form thiocarbamates), carboxylates (to form anhydrides), and various carbon nucleophiles under specific conditions. This reactivity makes this compound a valuable building block in organic synthesis for the introduction of the 4-acetylpiperazine-1-carbonyl moiety into more complex molecules. The piperazine (B1678402) scaffold itself is a common feature in many biologically active compounds. encyclopedia.pub

Mechanisms of Piperazine Ring Functionalization

While the primary reactivity of this compound is centered on the carbonyl chloride group, the functionalization of the piperazine ring itself is also a key aspect of its chemistry. The N-acetyl group at the N-4 position is an existing functionalization that deactivates this nitrogen towards further electrophilic attack by withdrawing electron density through resonance. This electronic effect influences the basicity and nucleophilicity of the N-1 nitrogen before it is converted to the carbonyl chloride.

Functionalization of the piperazine ring can also occur at the carbon atoms, although this is generally more challenging than N-functionalization. mdpi.comresearchgate.net Recent advances have focused on C-H functionalization of piperazines, often employing transition-metal catalysis or photoredox catalysis to activate the C-H bonds adjacent to the nitrogen atoms. mdpi.comresearchgate.net These methods, however, represent a different class of reactivity compared to the nucleophilic acyl substitution at the carbonyl chloride. For this compound, the primary route for introducing diversity is through the reaction of the carbonyl chloride with various nucleophiles, effectively functionalizing the N-1 position of the piperazine ring with a wide range of substituents.

Derivatives and Structure Activity Relationship Sar Studies Incorporating the 4 Acetylpiperazine 1 Carbonyl Moiety

Design and Synthesis of Advanced Pharmacological Probes

The synthesis of advanced pharmacological probes often involves the strategic attachment of the 4-acetylpiperazine-1-carbonyl moiety to a core heterocyclic structure to modulate potency, selectivity, and pharmacokinetic properties.

Benzimidazole (B57391) Derivatives as PARP-1 Inhibitors

A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. bohrium.comovid.com The synthetic strategy involved coupling the 4-acetylpiperazine-1-carbonyl chloride with a phenyl-benzimidazole core.

Researchers evaluated these derivatives for their PARP-1 inhibitory activity, revealing that substitutions on the benzimidazole ring significantly influenced potency. bohrium.com Notably, derivatives substituted with a furan (B31954) ring demonstrated superior PARP-1 inhibition compared to other heterocyclic substitutions. bohrium.com Among these, compound 14p , featuring a furan ring, exhibited the strongest inhibitory effect on the PARP-1 enzyme with an IC₅₀ value of 0.023 µM, a potency comparable to the well-known PARP inhibitor Olaparib. bohrium.com

| Compound | Substitution | PARP-1 IC₅₀ (µM) |

|---|---|---|

| 14n | Furan | Good |

| 14o | Furan | Good |

| 14p | Furan | 0.023 |

| 14q | Furan | Good |

Cyclohexyl-Urea Derivatives as ERAP1 Inhibitors

The compound 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea has been identified as a competitive inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). nih.govnih.gov ERAP1 plays a critical role in the immune system by trimming peptides for presentation on major histocompatibility complex (MHC-I) proteins. nih.gov

Structure-activity relationship studies were conducted to explore the chemical space around this lead compound. These studies revealed that modifications to the N-acetylpiperazine and the cyclohexyl (referred to as homocycloleucine) moieties generally led to a significant loss of potency, often by a factor of ten or more. nih.gov In contrast, substitutions on the aromatic ring of the urea (B33335) component were better tolerated. For instance, replacing the p-tolyl group with a 4-chlorophenyl group resulted in a slight enhancement of inhibitory potency. nih.gov This highlights the critical role of the 4-acetylpiperazine-1-carbonyl cyclohexyl core for maintaining ERAP1 inhibitory activity.

| Compound Moiety Modified | General Effect on Potency |

|---|---|

| N-acetylpiperazine | Significant Decrease |

| Cyclohexyl | Significant Decrease |

| Aromatic Ring (p-tolyl) | Tolerated / Slight Increase |

Pyrimidine (B1678525) Derivatives as Focal Adhesion Kinase (FAK) Inhibitors

While numerous pyrimidine derivatives have been developed as potent FAK inhibitors, specific research detailing the design and synthesis of pyrimidine-based FAK inhibitors that explicitly incorporate the 4-acetylpiperazine-1-carbonyl moiety could not be identified in the available literature. The field is dominated by other structural classes, such as 2,4-diaminopyrimidines and fused pyrimidine systems, which achieve their inhibitory activity through different substitution patterns. ovid.commdpi.com

Pyridazinone Derivatives for Fatty Acid Binding Protein 4 (FABP4) Inhibition

In the search for novel inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key protein in lipid metabolism and related diseases, a series of pyridazinone-based compounds have been developed. nih.govcore.ac.uk Through a multi-step synthesis, the 4-acetylpiperazine-1-carbonyl moiety was incorporated to produce compounds such as 4-[4-(4-Acetyl-piperazine-1-carbonyl)-phenylamino]-2-methyl-6-phenylpyridazin-3(2H)-one . uel.ac.uk

The design of these inhibitors was guided by computational methods, including scaffold hopping and ligand growing experiments, to optimize interactions within the FABP4 binding cavity. nih.govsemanticscholar.org Biological evaluation of various 4-amino and 4-ureido pyridazinone derivatives demonstrated FABP4 inhibitory activity in the low micromolar range. mdpi.comsciforum.net The optimization of this series led to the identification of potent analogs, with one of the most active compounds, 14e , showing an IC₅₀ value of 1.57 µM, which was more potent than the positive control, arachidonic acid (IC₅₀ = 3.30 µM). core.ac.uk

| Compound | Core Structure | FABP4 IC₅₀ (µM) |

|---|---|---|

| Series Average | Pyridazinone | 2.97 to 23.18 |

| 14e | Optimized Pyridazinone | 1.57 |

| Arachidonic Acid (Control) | N/A | 3.42 ± 0.54 |

Indolizine (B1195054) and Pyridyl Derivatives in Signaling Pathway Inhibition

A comprehensive search of scientific literature did not yield specific examples of indolizine or pyridyl derivatives designed for signaling pathway inhibition that contain the 4-acetylpiperazine-1-carbonyl moiety. Research on inhibitors based on these scaffolds typically explores other functional groups to achieve desired biological activity.

Elucidation of Structural Determinants for Biological Activity

The structure-activity relationship studies across the different derivative classes highlight several key determinants for biological activity related to the 4-acetylpiperazine-1-carbonyl moiety and its surrounding structure.

For the benzimidazole-based PARP-1 inhibitors, the core structure containing the 4-acetylpiperazine-1-carbonyl phenyl group establishes the primary binding orientation. The key determinant for enhanced potency was found to be the nature of the substituent on the benzimidazole ring system. The introduction of electronegative groups, particularly a furan ring, in the hydrophobic pocket of the enzyme's active site was crucial for achieving high inhibitory activity. bohrium.com Molecular docking studies suggested that the formation of hydrogen bonds is essential for the inhibitory action. bohrium.com

In the case of cyclohexyl-urea ERAP1 inhibitors, the 4-acetylpiperazine-1-carbonyl group, along with the adjacent cyclohexyl ring, appears to be a critical pharmacophore. Modifications to either of these components resulted in a substantial loss of activity, indicating their essential role in binding to the enzyme. nih.gov This suggests that the size, shape, and rigidity of this part of the molecule are finely tuned for optimal interaction with the ERAP1 active site. The tolerance for substitution on the distal aromatic ring indicates this part of the molecule may be more involved in modulating physicochemical properties rather than direct, potency-driving interactions. nih.gov

Impact of N-Acetyl Group Modifications on Inhibitory Potency

The N-acetyl group of the 4-acetylpiperazine-1-carbonyl moiety plays a crucial role in determining the biological activity of its derivatives. While direct and extensive SAR studies on modifications of this specific group are not widely published, principles of medicinal chemistry allow for a strong understanding of its potential impact. The acetyl group, consisting of a methyl group attached to a carbonyl, can influence a compound's potency through several mechanisms, including hydrogen bonding, steric interactions, and metabolic stability.

Modification of the N-acetyl group can lead to significant changes in inhibitory potency. For instance, replacing the methyl group with larger alkyl or aryl groups can either enhance or diminish activity depending on the topology of the target protein's binding site. If the binding site has a small, constrained pocket, larger substituents may introduce steric hindrance, leading to a decrease in potency. Conversely, if there is a larger, hydrophobic pocket nearby, bulkier substituents could establish additional favorable interactions, thereby increasing potency.

The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming a crucial interaction with hydrogen bond donors (e.g., backbone NH groups of amino acids like glycine (B1666218) or serine) in the active site of an enzyme. Altering the electronic properties of the acetyl group, for example, by replacing the methyl group with an electron-withdrawing group, could modulate the strength of this hydrogen bond and, consequently, the inhibitory activity.

A hypothetical SAR study could explore a series of analogs where the N-acetyl group is replaced with other acyl groups. The findings of such a study, detailing the impact of these modifications on inhibitory potency, could be presented as follows:

| Compound | Modification of N-Acetyl Group | Enzyme Inhibition IC50 (nM) |

| 1a | N-Acetyl (CH3CO) | 50 |

| 1b | N-Propionyl (CH3CH2CO) | 75 |

| 1c | N-Butyryl ((CH3)2CHCO) | 150 |

| 1d | N-Benzoyl (C6H5CO) | 25 |

| 1e | N-Trifluoroacetyl (CF3CO) | 10 |

This table is a hypothetical representation to illustrate potential SAR trends.

Role of Substituents in Hydrophobic Pockets for Enzyme Inhibition

The this compound is a reactive intermediate that allows for the introduction of a wide variety of substituents by reaction with nucleophiles, typically amines, to form ureas. These substituents can be strategically chosen to interact with specific regions of an enzyme's active site, particularly hydrophobic pockets. Hydrophobic pockets are non-polar cavities on the surface of a protein that can accommodate lipophilic moieties of a ligand, leading to a favorable energetic contribution to binding affinity through the hydrophobic effect.

The design of substituents to fit into these hydrophobic pockets is a key strategy in drug design to enhance potency and selectivity. For example, in the context of kinase inhibitors, the ATP binding site often contains hydrophobic regions that can be exploited. nih.gov By attaching various aryl or alkyl groups to the 4-acetylpiperazine-1-carbonyl scaffold, it is possible to probe these pockets.

The following table illustrates how different substituents introduced onto the 4-acetylpiperazine-1-carbonyl scaffold could potentially influence inhibitory activity against a hypothetical enzyme by interacting with a hydrophobic pocket.

| Compound | Substituent (R) | Interaction with Hydrophobic Pocket | Enzyme Inhibition Ki (nM) |

| 2a | Phenyl | Good fit, pi-stacking interactions | 20 |

| 2b | 4-Chlorophenyl | Enhanced hydrophobic interactions | 12 |

| 2c | 4-Methoxyphenyl | Potential steric clash | 45 |

| 2d | Naphthyl | Extended hydrophobic contact | 8 |

| 2e | Cyclohexyl | Favorable van der Waals interactions | 30 |

This table is a hypothetical representation to illustrate the potential role of substituents in hydrophobic pocket binding.

Chemical Space Exploration and Analog Design

Chemical space refers to the vast multidimensional space of all possible molecules. In drug discovery, exploring relevant regions of chemical space is essential for identifying novel compounds with desired biological activities. The 4-acetylpiperazine-1-carbonyl scaffold serves as an excellent starting point for chemical space exploration due to the synthetic tractability of the carbonyl chloride group.

Analog design based on this scaffold involves the systematic synthesis and evaluation of a library of related compounds. This can be achieved through combinatorial chemistry approaches, where the this compound is reacted with a diverse set of amines to generate a large number of urea derivatives. This allows for a rapid exploration of the SAR around the core scaffold.

The concept of "scaffold morphing" can also be applied, where the piperazine (B1678402) ring is replaced with other cyclic amines (e.g., piperidine (B6355638), morpholine) to explore different conformational constraints and potential interactions. drugdesign.org Furthermore, the N-acetyl group can be varied, as discussed in section 4.2.1, to further expand the chemical space.

The goal of this exploration is to identify analogs with improved potency, selectivity, and pharmacokinetic properties. Computational tools, such as virtual screening and molecular docking, can be used to prioritize the synthesis of analogs that are most likely to have the desired characteristics, thereby making the exploration of chemical space more efficient. nih.gov By systematically modifying the scaffold and its substituents, researchers can map out the SAR landscape and identify key structural features required for optimal biological activity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Applications of 4 Acetylpiperazine 1 Carbonyl Chloride in Advanced Chemical Synthesis

General Reagent in Synthetic Organic Chemistry for Functional Group Introduction

In the field of synthetic organic chemistry, 4-acetylpiperazine-1-carbonyl chloride serves as a valuable reagent for the introduction of the 4-acetylpiperazin-1-ylcarbonyl moiety into a variety of organic molecules. The high reactivity of the acyl chloride functional group allows it to readily participate in nucleophilic acyl substitution reactions. This reactivity is a key characteristic of acyl chlorides, which are among the most reactive derivatives of carboxylic acids.

The primary application in this context is the formation of amides, esters, and other carbonyl derivatives. For instance, its reaction with primary or secondary amines leads to the formation of corresponding N-substituted ureas, while its reaction with alcohols yields carbamates. These reactions are fundamental in the construction of more complex molecular architectures. The acetyl group on the piperazine (B1678402) ring can also influence the solubility and electronic properties of the resulting compounds.

Table 1: Representative Reactions for Functional Group Introduction

| Reaction Type | Nucleophile | Functional Group Introduced | Product Class |

|---|---|---|---|

| Aminolysis | R-NH₂ | 4-Acetylpiperazin-1-ylcarbonyl | N-substituted Urea (B33335) |

| Alcoholysis | R-OH | 4-Acetylpiperazin-1-ylcarbonyl | Carbamate (B1207046) |

| Thiolysis | R-SH | 4-Acetylpiperazin-1-ylcarbonyl | Thiocarbamate |

Key Intermediate in Active Pharmaceutical Ingredient (API) Manufacturing

The piperazine motif is a prevalent structural feature in a multitude of active pharmaceutical ingredients (APIs) due to its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. While direct evidence for the use of this compound in specific commercial drugs is not extensively documented in publicly available literature, its structural analogs, such as 4-methylpiperazine-1-carbonyl chloride, are known intermediates in the synthesis of pharmaceuticals. For example, related piperazine carbonyl chlorides are utilized in the production of antipsychotic, antihistaminic, and antiviral agents. nbinno.com

The function of this compound in API manufacturing would be to act as a crucial building block, enabling the incorporation of the acetylpiperazine moiety into the final drug structure. This is particularly relevant in drug discovery and development, where the systematic modification of a lead compound with different functional groups is a common strategy to optimize its pharmacological profile. The acetyl group, for instance, can modulate the polarity and metabolic stability of the molecule.

Table 2: Potential Therapeutic Areas for APIs Derived from Piperazine Carbonyl Chlorides

| Therapeutic Area | Examples of Related APIs | Potential Role of this compound |

|---|---|---|

| Oncology | Anticancer agents | Building block for novel kinase inhibitors or cytotoxic agents. |

| Central Nervous System | Antipsychotics, Antidepressants | Intermediate for compounds targeting CNS receptors. |

| Infectious Diseases | Antivirals, Antibacterials | Synthesis of agents with antimicrobial activity. |

Synthetic Building Block for Agrochemicals (e.g., Fungicides, Herbicides)

In the agrochemical industry, the development of new and effective pesticides, including fungicides and herbicides, is a continuous endeavor. wikipedia.org Piperazine-containing compounds have found applications in this sector, and this compound can serve as a valuable synthetic intermediate for the creation of novel agrochemicals. nbinno.com The introduction of the acetylpiperazine group can influence the biological activity, selectivity, and environmental persistence of the resulting products.

The synthesis of such agrochemicals would likely involve the reaction of this compound with other chemical intermediates that possess a suitable nucleophilic site. The resulting molecules could then be screened for their efficacy as fungicides, herbicides, or insecticides. The specific structure of the final agrochemical would be tailored to interact with a particular biological target in the pest organism.

Facilitation of Novel Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can be employed as a starting material or a reactant in the synthesis of more complex heterocyclic systems. The reactive carbonyl chloride can participate in intramolecular or intermolecular cyclization reactions to form new ring structures.

For instance, it could be reacted with a molecule containing two nucleophilic groups to construct a larger heterocyclic framework incorporating the acetylpiperazine unit. The versatility of the piperazine ring and the reactivity of the acyl chloride group provide synthetic chemists with a powerful tool for the design and synthesis of novel heterocyclic scaffolds with potential applications in various fields of chemical research.

Contributions to Specialty Polymer Research and Development

The field of polymer chemistry is constantly exploring new monomers and functionalizing agents to create materials with tailored properties. While the use of this compound in large-scale commodity polymers is unlikely, it has potential applications in the development of specialty polymers. Its bifunctional nature, with the reactive carbonyl chloride and the acetylated piperazine ring, could be exploited in several ways.

It could be used as a chain-end functionalizing agent to modify the properties of existing polymers. For example, it could be attached to the end of a polymer chain to improve its solubility, adhesion, or thermal stability. Alternatively, it could be incorporated as a monomer or a comonomer in polymerization reactions to create new polymers with the acetylpiperazine moiety as a repeating unit. These specialty polymers could find applications in areas such as coatings, adhesives, or biomedical materials, where specific functional groups are required to achieve the desired performance characteristics.

Computational and Theoretical Investigations of 4 Acetylpiperazine 1 Carbonyl Chloride and Its Derivatives

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as a derivative of 4-acetylpiperazine-1-carbonyl chloride, might interact with a biological target. These computational techniques can forecast the binding mode and affinity, guiding the design of more potent and selective molecules.

While specific molecular docking studies on this compound with Poly (ADP-ribose) polymerase-1 (PARP-1) and Focal Adhesion Kinase (FAK) are not extensively documented in publicly available literature, the broader class of piperazine-containing compounds has been investigated as inhibitors for various kinases and enzymes. Molecular docking analyses are a modern, rational approach to drug design, providing a detailed illustration of drug-receptor interactions. nih.gov

In computational studies of similar heterocyclic compounds, the piperazine (B1678402) moiety often serves as a key structural scaffold that can be modified to optimize interactions within a protein's binding site. For instance, in the design of anticancer agents, docking studies of quinazolinone derivatives bearing a piperazine moiety have been used to predict their binding modes and anticancer potency. nih.gov These studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the active site of a target protein. Such computational approaches could be applied to derivatives of this compound to predict their potential as inhibitors of targets like PARP-1 or FAK.

The binding affinity of a ligand to its target is a critical determinant of its biological activity. Computational methods can estimate this affinity, often expressed as a binding energy or an inhibition constant (Ki). The conformation of the ligand within the binding site is paramount to achieving high affinity.

For piperazine derivatives, the conformation of the piperazine ring and the orientation of its substituents significantly influence binding. Molecular modeling studies on various piperazine derivatives have shown that factors like the protonation state of the piperazine nitrogens and the nature of the substituents can drastically alter binding affinity for targets such as sigma-1 receptors. nih.gov For example, a comparison between piperazine and piperidine (B6355638) cores in a series of compounds revealed that the different inhibitory potencies could be attributed to changes in their protonation states at physiological pH. nih.gov Understanding these nuances is key to designing derivatives of this compound with desired binding characteristics.

Table 1: Factors Influencing Binding Affinity of Piperazine Derivatives

| Factor | Influence on Binding Affinity | Computational Method |

| Protonation State | Affects electrostatic interactions with the target protein. | pKa calculation, Molecular Dynamics |

| Ring Conformation | Determines the 3D shape and fit within the binding pocket. | Conformational Analysis, Molecular Dynamics |

| Substituents | Can form specific hydrogen bonds or hydrophobic interactions. | Molecular Docking, Free Energy Perturbation |

| Linker Length | In more complex derivatives, this can affect the ability to bridge different binding sites. | Molecular Docking |

Acid-Base Equilibria and Protonation State Modeling for Reaction Optimization

The acid-base properties of this compound and its derivatives are crucial for both their biological activity and their chemical synthesis. The piperazine ring contains two nitrogen atoms that can be protonated, and their basicity (pKa) is highly sensitive to the nature of the substituents. rsc.org

The acetylation of one nitrogen atom in a piperazine ring, as in 1-acetyl-4-methylpiperazine, significantly reduces its basicity due to the electron-withdrawing character of the acetyl group. rsc.org This modulation of pKa is a key consideration in the design of molecules like PROTACs (PROteolysis TArgeting Chimeras), where the piperazine moiety is often part of a linker. rsc.org The protonation state at physiological pH (around 7.4) affects a molecule's solubility, cell permeability, and binding to its target. rsc.org

Computational software can predict the pKa values of piperazine derivatives, helping to understand how structural modifications will impact their protonation state. nih.govrsc.org For example, calculations can show that at a pH of 7.4, a piperazine derivative might exist as a mixture of monoprotonated and diprotonated forms. nih.gov This information is vital for optimizing reaction conditions in synthesis and for predicting the behavior of the molecule in a biological environment.

Table 2: Predicted pKa Values and Protonation States of Piperazine Derivatives

| Compound | Substituent Effect | Predicted pKa | % Protonated at pH 7.4 (approx.) |

| Piperazine | Unsubstituted | pKa1 ~ 9.8, pKa2 ~ 5.7 | High (mostly monoprotonated) |

| 1-Methylpiperazine | Electron-donating methyl group | ~9.0 | High |

| 1-Acetylpiperazine (B87704) | Electron-withdrawing acetyl group | ~7.0 | Moderate |

| 1,4-Diacetylpiperazine | Two electron-withdrawing groups | Low | Very Low |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and reaction energy barriers. nih.gov

For a reactive molecule like this compound, quantum chemistry can be used to understand the reactivity of the carbonyl chloride group. Calculations can model nucleophilic substitution reactions, which are characteristic of acyl chlorides, helping to predict reaction pathways and outcomes. nbinno.comsmolecule.com

Furthermore, quantum chemical methods are employed to accurately calculate thermodynamic properties and can be used to predict infrared (IR) spectra, which aids in the characterization of synthesized compounds. nih.gov While computationally intensive, these calculations offer a high level of detail about the molecule's intrinsic properties, complementing experimental data and guiding synthetic efforts.

Conformational Analysis of the Piperazine Ring and its Derivatives

The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several conformations, with the chair form being the most stable. nih.gov However, the presence of substituents on the nitrogen atoms can influence the conformational equilibrium and the energy barrier for ring inversion. nih.gov

For N-acylated piperazines, such as derivatives of this compound, an additional conformational complexity arises from the hindered rotation around the N-C(O) amide bond due to its partial double bond character. nih.govrsc.org This restricted rotation can lead to the existence of distinct rotamers (or conformers), which can be observed using techniques like temperature-dependent NMR spectroscopy. nih.govrsc.org

Computational conformational analysis can predict the relative stabilities of different chair, boat, and twist-boat conformations of the piperazine ring. Studies on 2-substituted 1-acyl piperazines have shown a preference for the axial conformation of the substituent, which can be further stabilized by intramolecular interactions like hydrogen bonding. nih.gov Understanding the preferred conformation is essential as it dictates the three-dimensional shape of the molecule, which is a key factor in its ability to bind to a biological target. nih.gov The energy barriers for ring inversion and amide bond rotation can also be calculated, providing a complete picture of the molecule's dynamic behavior. rsc.org

Table 3: Common Conformations of the Piperazine Ring

| Conformation | Relative Stability | Key Features |

| Chair | Most stable | Staggered arrangement of all bonds, minimizing torsional strain. |

| Boat | Less stable | Eclipsed bonds on four of the carbons, leading to torsional strain. |

| Twist-Boat | Intermediate stability | A more stable form of the boat, with reduced torsional strain. |

Q & A

Q. What are the recommended synthetic routes for preparing 4-acetylpiperazine-1-carbonyl chloride, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or carbonyl chloride formation. For example:

- Step 1 : React piperazine derivatives with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere to introduce the acetyl group .

- Step 2 : Use phosgene or thionyl chloride to convert the carboxylic acid intermediate to the carbonyl chloride .

- Key Conditions : Maintain temperatures between 0–5°C during acyl chloride formation to minimize side reactions. Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetyl and carbonyl chloride moieties. The piperazine ring protons appear as distinct multiplets (δ 3.0–3.5 ppm), while the acetyl group shows a singlet at ~δ 2.1 ppm .

- FT-IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and 1650 cm⁻¹ (amide C=O) .

- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detects purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 219) .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .

- Storage : Keep in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Avoid moisture, as hydrolysis generates corrosive HCl gas .

Advanced Research Questions

Q. How can researchers troubleshoot unexpected by-products during the synthesis of this compound?

- Methodological Answer :

- By-Product Identification : Use LC-MS to detect impurities. Common by-products include hydrolyzed carboxylic acids (from moisture exposure) or dimerization products (due to excess base).

- Mitigation :

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Optimize stoichiometry (e.g., 1.2 equivalents of thionyl chloride for complete conversion) .

Q. What strategies prevent hydrolysis of this compound during long-term storage or experimental use?

- Methodological Answer :

- Desiccants : Store with molecular sieves (3Å) in amber vials to block light and moisture .

- Inert Solvents : Dissolve the compound in dry tetrahydrofuran (THF) or acetonitrile for reactions, avoiding protic solvents like water or methanol .

- Real-Time Monitoring : Use Karl Fischer titration to ensure solvent water content remains <50 ppm .

Q. How can discrepancies in reported biological activity of 4-acetylpiperazine derivatives be resolved?

- Methodological Answer :

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out regioisomeric impurities .

- Bioassay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) and compare with reference standards like 1-(4-chlorophenyl)piperazine derivatives .

- Computational Modeling : Perform docking studies to assess binding affinity variations caused by acetyl or carbonyl chloride substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.